molecular formula C30H28N2O8S B11077370 4-Methoxybenzyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

4-Methoxybenzyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11077370
M. Wt: 576.6 g/mol
InChI Key: NWZXCVXQIKRQCP-UHFFFAOYSA-N
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Description

4-Methoxybenzyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as methoxy, hydroxy, nitro, and thiophene, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an amine. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine or ammonium acetate. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be considered to enhance efficiency and yield. Purification steps such as recrystallization, column chromatography, or distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

Major Products

    Oxidation: Quinones, carboxylic acids, or aldehydes.

    Reduction: Amino derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-Methoxybenzyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methoxybenzyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes, receptors, or proteins, modulating their activity. For example, the nitro group can participate in redox reactions, affecting cellular oxidative stress levels. The methoxy and hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 4-Methoxybenzyl 4-(4-hydroxy-3-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 4-Methoxybenzyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methyl-5-oxo-7-(phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

The uniqueness of 4-Methoxybenzyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific combination of functional groups and structural features. The presence of both methoxy and nitro groups on the aromatic ring, along with the thiophene moiety, provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H28N2O8S

Molecular Weight

576.6 g/mol

IUPAC Name

(4-methoxyphenyl)methyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C30H28N2O8S/c1-16-26(30(35)40-15-17-6-8-20(38-2)9-7-17)27(19-12-22(32(36)37)29(34)24(14-19)39-3)28-21(31-16)11-18(13-23(28)33)25-5-4-10-41-25/h4-10,12,14,18,27,31,34H,11,13,15H2,1-3H3

InChI Key

NWZXCVXQIKRQCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC(=C(C(=C4)OC)O)[N+](=O)[O-])C(=O)OCC5=CC=C(C=C5)OC

Origin of Product

United States

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